molecular formula C12H21NO B029541 1-(1-Aminoethyl)adamantan-2-ol CAS No. 127619-49-2

1-(1-Aminoethyl)adamantan-2-ol

Cat. No.: B029541
CAS No.: 127619-49-2
M. Wt: 195.3 g/mol
InChI Key: KRYIANPFQVLGGF-UHFFFAOYSA-N
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Description

1-(1-Aminoethyl)adamantan-2-ol is a derivative of adamantane, a highly symmetrical polycyclic cage molecule. Adamantane derivatives are known for their unique structural properties and diverse applications in medicinal chemistry, materials science, and other fields. The compound this compound features an aminoethyl group and a hydroxyl group attached to the adamantane scaffold, which imparts distinct chemical and biological properties.

Preparation Methods

The synthesis of 1-(1-Aminoethyl)adamantan-2-ol can be achieved through various methods. One common approach involves the hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride using a system of water and carbon tetrabromide in the presence of tungsten hexacarbonyl activated by pyridine . This method provides a selective route to the desired compound.

Industrial production methods for adamantane derivatives often involve the functionalization of the adamantane core through oxidation, reduction, or substitution reactions. These processes are optimized for large-scale production to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(1-Aminoethyl)adamantan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes under specific conditions.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl or amino group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or amines. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(1-Aminoethyl)adamantan-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-Aminoethyl)adamantan-2-ol involves its interaction with specific molecular targets and pathways. The rigid cage structure of adamantane enhances the compound’s stability and distribution in biological systems. The amino and hydroxyl groups facilitate binding to enzymes and receptors, leading to the modulation of their activity. This compound has been shown to disrupt various enzymes, showcasing diverse therapeutic activities .

Comparison with Similar Compounds

1-(1-Aminoethyl)adamantan-2-ol can be compared with other adamantane derivatives, such as:

The uniqueness of this compound lies in its specific combination of amino and hydroxyl groups, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1-(1-aminoethyl)adamantan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO/c1-7(13)12-5-8-2-9(6-12)4-10(3-8)11(12)14/h7-11,14H,2-6,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRYIANPFQVLGGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30436434
Record name 1-(1-aminoethyl)adamantan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30436434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127619-49-2
Record name 1-(1-aminoethyl)adamantan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30436434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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